N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide
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Overview
Description
N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide is a heterocyclic compound that features an oxazole ring fused with a pyrimidine ring
Preparation Methods
The synthesis of N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide typically involves the cyclization of pyrimidine derivatives with oxazole precursors. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxazole and pyrimidine derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced heterocyclic compounds.
Common reagents used in these reactions include phosphorus oxychloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex molecular structures.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide can be compared with other similar compounds, such as:
Oxazole derivatives: These compounds share the oxazole ring structure and exhibit similar biological activities.
Pyrimidine derivatives: Compounds with pyrimidine rings are known for their roles in medicinal chemistry and drug development.
Imidazo[1,2-a]pyrimidine derivatives: These compounds are structurally related and have been studied for their antiviral and anticancer properties.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide |
InChI |
InChI=1S/C16H15N3O2/c1-10-9-11(2)19-15(17-10)14(13-7-5-4-6-8-13)16(21-19)18-12(3)20/h4-9H,1-3H3 |
InChI Key |
IZQSVIDLXXVXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NC(=O)C)ON12)C3=CC=CC=C3)C |
Origin of Product |
United States |
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